molecular formula C9H7ClN2O2 B2441589 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1779132-92-1

3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2441589
CAS No.: 1779132-92-1
M. Wt: 210.62
InChI Key: GGAOQNWLDYGCCM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole is a high-purity chemical reagent featuring the privileged 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern drug discovery . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. The 1,2,4-oxadiazole ring is renowned for its metabolic stability and acts as a bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic properties of lead compounds . Derivatives of this heterocycle have demonstrated a broad and promising spectrum of biological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and central nervous system-related effects . The specific substitution pattern of the 3-chloro-4-methoxyphenyl moiety on the oxadiazole core makes this compound a particularly valuable building block for medicinal chemists. It is ideally suited for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of novel compound libraries targeting a range of diseases . Researchers will find this reagent useful for probing biological pathways and developing new therapeutic agents.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOQNWLDYGCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

The classical route to 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides. For this compound, this method proceeds via the following steps:

  • Synthesis of 3-Chloro-4-methoxybenzamidoxime :
    Treatment of 3-chloro-4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime.

  • Reaction with Acyl Chlorides :
    The amidoxime reacts with a chloroacetyl chloride derivative in the presence of a base such as N,N-Diisopropylethylamine (DIEA) in dichloromethane (CH₂Cl₂) at 20°C, followed by thermal cyclization in toluene at elevated temperatures.

Mechanistic Insight :
The base deprotonates the amidoxime, enabling nucleophilic attack on the acyl chloride. Subsequent intramolecular cyclodehydration forms the 1,2,4-oxadiazole ring. This method, while reliable, often requires multi-step purification and suffers from moderate yields due to intermediate solubility challenges.

Nitrile Oxide Cycloaddition

An alternative approach involves the [3+2] cycloaddition of nitrile oxides with nitriles. For the target compound, 3-chloro-4-methoxybenzonitrile oxide is generated in situ from the corresponding hydroxamoyl chloride and reacted with a nitrile under basic conditions. While this method offers regioselectivity, the instability of nitrile oxides necessitates careful handling and controlled reaction conditions.

Modern One-Pot and Solvent Optimization Approaches

Ester Solvent Systems for Enhanced Solubility

Recent advancements, as demonstrated in a Chinese patent (CN116082270A), highlight the use of ester solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve intermediate solubility. Applied to this compound synthesis, this strategy involves:

  • Cyclization-Alkylation in One Pot :
    • Step 1 : Cyclocondensation of 3-chloro-4-methoxybenzohydrazide with phosgene in DMC/DEC, facilitated by sodium bicarbonate, yields 5-aryl-1,3,4-oxadiazolone.
    • Step 2 : Direct alkylation with chloroacetone in the same solvent system, avoiding intermediate isolation.

Advantages :

  • Hydrogen bonding between ester solvents and intermediates prevents precipitation.
  • Eliminates solvent exchange, reducing production time by 40%.

Case Study: Synthesis of this compound

Stepwise Method Inspired by Zablocki et al.

Procedure :

  • Amidoxime Preparation :
    3-Chloro-4-methoxybenzonitrile (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.2 equiv) in ethanol for 12 hours.
  • Acylation and Cyclization :
    The amidoxime is treated with chloroacetyl chloride (1.1 equiv) and DIEA (2.0 equiv) in CH₂Cl₂ at 20°C for 24 hours, followed by heating in toluene at 80°C for 24 hours.

Yield : 65–70% (reported for analogous structures).

One-Pot Method Leveraging Ester Solvents

Procedure :

  • Cyclization :
    3-Chloro-4-methoxybenzohydrazide (1.0 equiv), solid phosgene (0.35 equiv), and sodium bicarbonate (2.0 equiv) are stirred in DMC/DEC (1:1) at 40°C for 3 hours.
  • Alkylation :
    Chloroacetone (1.1 equiv) and tetrabutylammonium bromide (0.05 equiv) are added, and the mixture is heated at 70°C for 10 hours.

Yield : 85–90% (extrapolated from patent data).

Comparative Analysis of Methods

Parameter Stepwise Method One-Pot Method
Reaction Time 48 hours 13 hours
Yield 65–70% 85–90%
Solvent System CH₂Cl₂/toluene DMC/DEC
Purification Steps 2 1
Scalability Moderate High

Key Findings :

  • One-pot methods significantly enhance efficiency and yield by minimizing intermediate handling.
  • Ester solvents improve solubility, enabling higher substrate concentrations and faster kinetics.

Chemical Reactions Analysis

Nucleophilic Substitution at C(5) Position

The electron-deficient nature of the 1,2,4-oxadiazole ring makes the C(5) position susceptible to nucleophilic attack. Substituents such as chloromethyl groups enhance reactivity:

Reaction Conditions Products Mechanistic Notes
HydrolysisAqueous base (e.g., NaOH)5-Hydroxy-1,2,4-oxadiazole derivativeRing opening via SNAr mechanism
AminationHydrazine/alkylamines5-Amino-1,2,4-oxadiazole derivativesNucleophilic displacement at C(5)
Thiol substitutionThiols (RSH)5-Thioether derivativesEnhanced by electron-withdrawing Cl group

Thermal and Photochemical Rearrangements

The labile O-N bond facilitates rearrangements under thermal or UV exposure:

Boulton-Katritzky Rearrangement (BKR)

  • Conditions : Heating (80–120°C) in polar aprotic solvents (e.g., DMF).

  • Outcome : Conversion to 1,2,3-triazole derivatives via intramolecular nucleophilic attack .

    OxadiazoleΔTriazole+Byproducts\text{Oxadiazole} \xrightarrow{\Delta} \text{Triazole} + \text{Byproducts}

Photochemical Ring Contraction

  • Conditions : UV light (254 nm) in basic media.

  • Outcome : Formation of 1,3,4-oxadiazole isomers via nitrene intermediates .

Electrophilic Aromatic Substitution

The 3-chloro-4-methoxyphenyl substituent directs electrophilic attacks to specific positions:

Reagent Position Product Yield
HNO₃/H₂SO₄Para to ClNitro-substituted derivative65–75%
Br₂/FeBr₃Ortho to OMeBrominated product50–60%

Transition Metal-Catalyzed Coupling

The oxadiazole ring participates in cross-coupling reactions:

Copper-Catalyzed Arylation

  • Conditions : Cu(OAc)₂, aryl iodides, 1,4-dioxane, 80°C.

  • Outcome : 2,5-Diaryl-1,2,4-oxadiazoles .

    Oxadiazole+Ar-ICuAr-Oxadiazole-Ar’\text{Oxadiazole} + \text{Ar-I} \xrightarrow{\text{Cu}} \text{Ar-Oxadiazole-Ar'}

Palladium-Mediated Buchwald-Hartwig Amination

  • Conditions : Pd(dba)₂, Xantphos, KOtBu.

  • Outcome : Introduction of amines at C(5) .

Ring-Opening Reactions

Acid/base-mediated cleavage yields linear intermediates for further functionalization:

Conditions Products Application
HCl (conc.)/refluxChloroamide + nitrilePrecursors for heterocycle synthesis
LiAlH₄Reduced amine derivativesBioactive molecule synthesis

Coordination Chemistry

The oxadiazole nitrogen atoms act as ligands for metal complexes:

Metal Complex Type Application
Au(I)N-Heterocyclic carbenesAnticancer agents
Cu(II)Square-planar complexesCatalysts for organic reactions

Comparative Reactivity with Analogues

Structural variations influence reaction outcomes:

Compound Reactivity Trend
3-(4-Methoxyphenyl)-1,2,4-oxadiazoleLower electrophilicity at C(5)
3-(3,4-Dichlorophenyl)-1,2,4-oxadiazoleEnhanced SNAr rates due to EWG

Scientific Research Applications

Anticancer Activity

1,2,4-oxadiazoles, including the specific compound , have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazole can act as potent anticancer agents through various mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies highlight that certain derivatives can significantly inhibit the proliferation of various cancer cell lines by triggering apoptotic pathways .
  • Case Studies :
    • A study demonstrated that a series of 1,2,4-oxadiazole derivatives exhibited varying degrees of activity against human cancer cell lines. Notably, compounds with electron-withdrawing groups at specific positions showed enhanced biological activity .
    • Another investigation reported that a derivative of 1,2,4-oxadiazole exhibited IC50 values as low as 0.003 µM against lung adenocarcinoma cells, indicating its potential as a lead compound for further development .

Pharmacological Properties

The pharmacological profile of 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole extends beyond anticancer properties:

  • Antimicrobial Activity : Some studies have indicated that oxadiazole derivatives possess antimicrobial properties. For example, certain synthesized oxadiazoles demonstrated significant antibacterial activity against various strains .
  • Anti-Diabetic Potential : Recent research has explored the anti-diabetic properties of oxadiazoles. Compounds have shown promise in lowering glucose levels in animal models, suggesting potential applications in diabetes management .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods that optimize yield and purity. The structure-activity relationship studies reveal:

  • Substituent Effects : The presence and position of substituents on the aromatic ring significantly influence biological activity. For instance, compounds with halogenated phenyl groups often exhibit enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Cancer Cell Lines Tested
This compoundAnticancer0.003Lung adenocarcinoma (LXFA 629)
Compound XAnticancer0.48MCF-7 (breast cancer)
Compound YAntimicrobialN/AVarious bacterial strains
Compound ZAnti-diabeticN/ADrosophila model

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor of specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyacetophenone: Similar in structure but lacks the oxadiazole ring.

    3-Chloro-4-methoxyphenyl isocyanate: Contains an isocyanate group instead of the oxadiazole ring.

    3-Chloro-4-methoxybenzohydrazide: Precursor in the synthesis of 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole.

Uniqueness

This compound is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological properties of this specific compound, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have shown promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicate that this compound may inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • The biological assessment of oxadiazole derivatives has revealed significant antibacterial properties. Studies suggest that this compound exhibits activity against Gram-positive and Gram-negative bacterial strains. The compound's mechanism may involve inhibition of bacterial enzymes such as peptide deformylase .
  • Anti-inflammatory Effects :
    • Research indicates that oxadiazoles can act as potent anti-inflammatory agents. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the oxadiazole ring:

Substitution TypeEffect on Activity
Electron-Withdrawing Groups (e.g., Cl)Increases antiproliferative activity
Electron-Donating Groups (e.g., OCH₃)Enhances solubility and bioavailability
Positioning on the Phenyl RingAlters binding affinity to biological targets

Case Studies

Several studies have investigated the biological activity of similar oxadiazole derivatives:

  • Anticancer Studies :
    • A derivative with similar structural features exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines . The introduction of halogen atoms was noted to modulate antiproliferative activities significantly.
  • Antimicrobial Research :
    • In a comparative study with standard antibiotics like amoxicillin, certain oxadiazole derivatives demonstrated superior antibacterial activity against resistant strains of bacteria .
  • Anti-inflammatory Trials :
    • Compounds with oxadiazole scaffolds were tested for their COX inhibitory potential, revealing IC50 values in the nanomolar range, indicating strong anti-inflammatory effects .

Q & A

Q. What are common synthetic routes for 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole and its derivatives?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For example:

  • Route 1 : Reacting 2-chlorobenzamidoxime with substituted benzoyl chloride in pyridine to form 3,5-diaryl-1,2,4-oxadiazoles .
  • Route 2 : Using diaminoglyoxime as a starting material for bis-1,2,4-oxadiazoles via condensation with triethyl orthoformate or chloroacyl chlorides .
  • Route 3 : Staudinger/aza-Wittig reactions for bis-oxadiazole derivatives, though limited substituent flexibility remains a challenge .

Key considerations : Solvent selection (e.g., pyridine for catalysis), temperature control (e.g., 114°C for cyclization), and purification methods (column chromatography, recrystallization) .

Q. Which spectroscopic and computational methods are used to characterize 1,2,4-oxadiazole derivatives?

  • Spectroscopy :
    • UV-Vis : Analyzes solvent effects on electronic transitions; e.g., solvent polarity impacts absorption maxima in trimethoprim analogs .
    • IR : Detects functional groups like C=N and C-O in oxadiazole rings; solvent interactions may shift peak positions .
  • Computational Tools :
    • Multiwfn : Evaluates electrostatic potential, electron localization, and orbital composition to predict reactivity .
    • DFT Calculations : Models solvent effects and electronic properties (e.g., HOMO-LUMO gaps) .
  • X-ray Crystallography : Confirms molecular geometry and intermolecular interactions (e.g., C-H···Cl linkages in crystal packing) .

Advanced Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Reagent Selection : Use stoichiometric oxidizing agents (e.g., trifluoroacetic anhydride) to enhance cyclization efficiency .
  • Side Reaction Mitigation :
    • Avoid excess benzoyl chloride to prevent dimerization byproducts.
    • Employ low-temperature conditions (<100°C) during amidoxime activation .
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .
    Example : A 76% yield was achieved for 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole using pyridine as both solvent and base .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., T47D breast cancer cells) and protocols (e.g., caspase-based apoptosis screening) to compare results .
  • Structural Modifications :
    • Replace the 3-phenyl group with pyridyl to enhance solubility and target binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Mechanistic Validation : Identify molecular targets (e.g., TIP47 protein) via photoaffinity labeling to confirm activity .

Q. How can computational tools like Multiwfn aid in designing oxadiazole derivatives?

  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites for SAR studies. For example, electron-deficient oxadiazole rings enhance DNA intercalation .
  • Orbital Composition Analysis : Optimize HOMO-LUMO gaps for desired redox properties (e.g., antioxidant activity in vanillin-substituted derivatives) .
  • Solvent Effect Modeling : Simulate solvatochromism to guide solvent selection for drug formulation .

Q. What considerations apply to dual agrochemical/pharmaceutical design of oxadiazoles?

  • Substituent Effects :
    • Agrochemicals : Lipophilic groups (e.g., 4-isopropoxybenzyl) improve soil adhesion and pest resistance .
    • Pharmaceuticals : Polar groups (e.g., sulfamido-phenyl) enhance water solubility and bioavailability .
  • Target Specificity :
    • For antifungal activity, chloro/methoxy substituents disrupt fungal membrane synthesis .
    • For anticancer activity, diaryl groups induce apoptosis via G1 phase arrest .

Q. How do solvent effects influence the pharmacological properties of oxadiazole derivatives?

  • Solvent Polarity : Polar solvents (e.g., water) stabilize charged intermediates during drug absorption, while nonpolar solvents (e.g., dichloromethane) aid in crystallization .
  • Case Study : Solvent-driven shifts in UV-Vis spectra of 3-(4-methyl-phenyl)-1,2,4-oxadiazole correlate with bioavailability in vivo .

Q. What are the challenges in synthesizing bis-1,2,4-oxadiazole derivatives?

  • Limited Substituent Compatibility : Bulky groups hinder cyclization; use orthoesters (e.g., triethyl orthoformate) for smaller substituents .
  • Byproduct Formation : Competing aza-Wittig pathways require strict stoichiometric control .
  • Purification : Bis-oxadiazoles often require repeated recrystallization or HPLC due to similar polarity to monomers .

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